D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester is a chemical compound with the molecular formula C19H19NO4 and a molecular weight of 325.364 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biochemical applications.
Vorbereitungsmethoden
The synthesis of D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester typically involves the reaction of D-phenylalanine with benzyl chloroformate to form N-benzyloxycarbonyl-D-phenylalanine. This intermediate is then reacted with vinyl alcohol to produce the vinyl ester . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.
Analyse Chemischer Reaktionen
D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes like proteases, which catalyze the hydrolysis of the ester bond. This interaction can lead to the formation of various bioactive peptides and other products .
Vergleich Mit ähnlichen Verbindungen
D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester can be compared with other similar compounds such as:
N-Benzyloxycarbonyl-L-phenylalanine: This compound is similar in structure but differs in the stereochemistry of the phenylalanine moiety.
N-Benzyloxycarbonyl-D-phenylalanine methyl ester: This compound has a methyl ester group instead of a vinyl ester group, leading to different reactivity and applications.
The uniqueness of this compound lies in its vinyl ester group, which provides distinct reactivity and potential for various chemical transformations.
Eigenschaften
CAS-Nummer |
64286-80-2 |
---|---|
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
ethenyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H19NO4/c1-2-23-18(21)17(13-15-9-5-3-6-10-15)20-19(22)24-14-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,20,22)/t17-/m1/s1 |
InChI-Schlüssel |
XCGDYLANQZQVNE-QGZVFWFLSA-N |
Isomerische SMILES |
C=COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C=COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.